molecular formula C16H11ClN2 B221859 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile

1-(4-chlorobenzyl)-1H-indole-5-carbonitrile

Cat. No. B221859
M. Wt: 266.72 g/mol
InChI Key: CNXKMLPHNUUNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-1H-indole-5-carbonitrile, also known as 4-chloroindole-3-acetonitrile, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting certain enzymes or proteins in the target cells. For example, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to inhibit the replication of various viruses, including HIV-1, by targeting the viral integrase protein.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to inhibit the growth of bacterial and viral pathogens, including Staphylococcus aureus and HIV-1. However, the compound may also exhibit cytotoxicity towards normal cells, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile in lab experiments is its relatively simple synthesis method. In addition, the compound exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, the compound may also exhibit cytotoxicity towards normal cells, which may limit its use in certain experiments. Moreover, the compound's mechanism of action is not fully understood, which may hinder its potential applications in certain fields.

Future Directions

There are several future directions for the study of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential applications in various fields. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Moreover, the compound's potential applications in materials science, such as organic semiconductors and fluorescent dyes, may be further explored. Finally, the compound's potential applications in drug development, such as anticancer and antiviral agents, may be further investigated.

Synthesis Methods

The synthesis method of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile involves the reaction between 4-chlorobenzyl chloride and indole-3-acetonitrile in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of base used.

Scientific Research Applications

1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been widely studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been used as a starting material for the synthesis of various indole derivatives.

properties

Product Name

1-(4-chlorobenzyl)-1H-indole-5-carbonitrile

Molecular Formula

C16H11ClN2

Molecular Weight

266.72 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-5-carbonitrile

InChI

InChI=1S/C16H11ClN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2

InChI Key

CNXKMLPHNUUNLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Cl

Origin of Product

United States

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